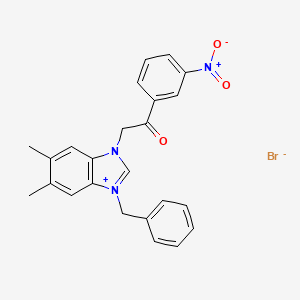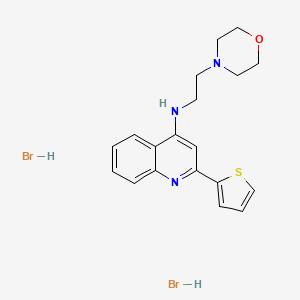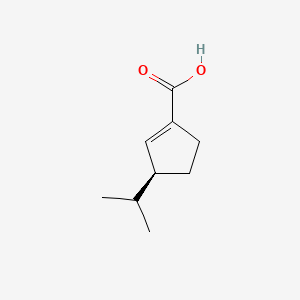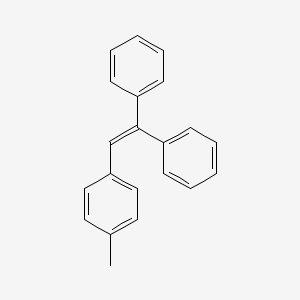
1,1-Diphenyl-2-(4-methylphenyl)ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Diphenylvinyl)-4-Methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a vinyl group substituted with two phenyl groups and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,2-Diphenylvinyl)-4-Methylbenzene can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with diphenylacetylene in the presence of a strong base such as sodium amide. The reaction typically occurs under an inert atmosphere and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 1-(2,2-Diphenylvinyl)-4-Methylbenzene often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2-Diphenylvinyl)-4-Methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of 1-(2,2-diphenylethyl)-4-methylbenzene.
Substitution: Formation of halogenated derivatives such as 1-(2,2-diphenylvinyl)-4-bromomethylbenzene.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Diphenylvinyl)-4-Methylbenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 1-(2,2-Diphenylvinyl)-4-Methylbenzene involves its interaction with various molecular targets. The vinyl group can participate in π-π stacking interactions with aromatic systems, while the phenyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s behavior in different environments and its reactivity with other molecules.
Vergleich Mit ähnlichen Verbindungen
4,4’-Bis(2,2-diphenylvinyl)biphenyl (DPVBi): A compound with similar structural features used in OLEDs.
1,1-Diphenylethylene: A simpler analog with two phenyl groups attached to an ethylene moiety.
2,2-Diphenyl-1-picrylhydrazyl (DPPH): A stable free radical used in antioxidant assays.
Uniqueness: 1-(2,2-Diphenylvinyl)-4-Methylbenzene is unique due to the presence of both a vinyl group and a methyl group on the benzene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
56982-84-4 |
|---|---|
Molekularformel |
C21H18 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
1-(2,2-diphenylethenyl)-4-methylbenzene |
InChI |
InChI=1S/C21H18/c1-17-12-14-18(15-13-17)16-21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16H,1H3 |
InChI-Schlüssel |
WVEQCCXSLKFNNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


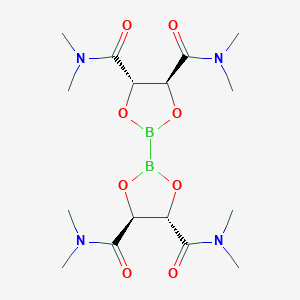
![3-methyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11941516.png)
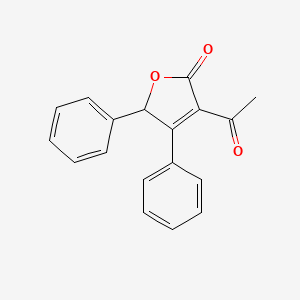
![(2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid](/img/structure/B11941525.png)
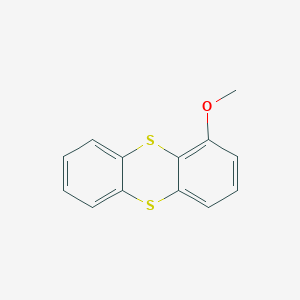


![4-hydroxy-3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one](/img/structure/B11941545.png)


